![molecular formula C16H13N3O2S3 B2603514 N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide CAS No. 476465-38-0](/img/structure/B2603514.png)
N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Glutaminase Inhibition for Cancer Treatment
A study conducted by Shukla et al. (2012) on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, closely related to the compound , identified potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors, including a specific analog similar in potency and solubility to BPTES, showed significant potential in attenuating the growth of human lymphoma B cells both in vitro and in mouse xenograft models, highlighting their therapeutic potential in cancer treatment Shukla et al., 2012.
Antimicrobial Activity
Baviskar et al. (2013) synthesized a new series of thiazolidin-4-one derivatives to explore their antimicrobial activity. Although not the exact compound, these derivatives share a similar structural framework and were tested for in vitro antibacterial activity against several pathogens, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans, showing potential as antimicrobial agents Baviskar et al., 2013.
Anticancer Properties
Yushyn et al. (2022) investigated a pharmacophore hybridization approach involving a novel non-condensed pyrazoline-bearing hybrid molecule, which incorporates 1,3,4-thiadiazole, for its anticancer properties. This study exemplifies the compound's relevance in designing drug-like small molecules with potential anticancer activities, demonstrating a cost-effective synthesis approach and in vitro anticancer activity screening Yushyn et al., 2022.
Mecanismo De Acción
Target of Action
The compound “N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide” belongs to the class of thiadiazoles . Thiadiazoles are known to have diverse biological activities and are often used in drug design . They can interact with a variety of biological targets, depending on their specific structure and functional groups .
Mode of Action
For example, they can form hydrogen bonds, aromatic interactions, and other types of non-covalent interactions with their targets, leading to changes in the target’s function .
Biochemical Pathways
Thiadiazoles can affect various biochemical pathways, again depending on their specific structure and functional groups. Some thiadiazoles have been found to have antimicrobial, antifungal, antiviral, and anti-inflammatory activities, suggesting that they can affect pathways related to these processes .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by factors such as its size, charge, lipophilicity, and the presence of functional groups that can be metabolized by the body .
Result of Action
Given the known activities of some thiadiazoles, it could potentially have effects such as inhibiting the growth of microbes, reducing inflammation, or interfering with viral replication .
Propiedades
IUPAC Name |
N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S3/c20-13(11-5-2-1-3-6-11)10-23-16-19-18-15(24-16)17-14(21)9-12-7-4-8-22-12/h1-8H,9-10H2,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKQAOSXNDDDIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide](/img/structure/B2603431.png)
![6-[(4-Fluorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2603434.png)
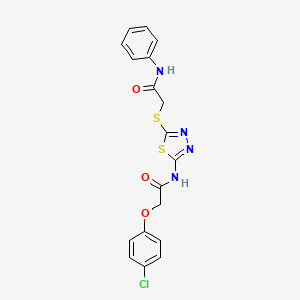
![5-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide](/img/structure/B2603436.png)
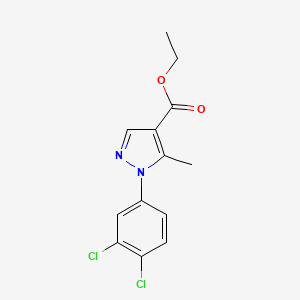
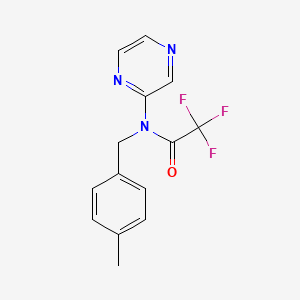
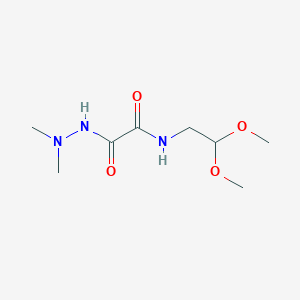
![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2603444.png)

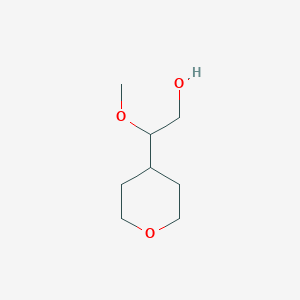
![N-[1-(4-Cyclopentyloxyphenyl)propyl]but-2-ynamide](/img/structure/B2603448.png)
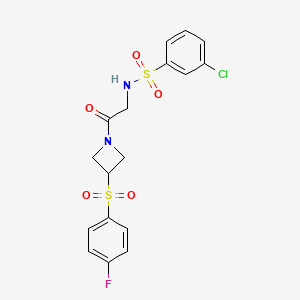
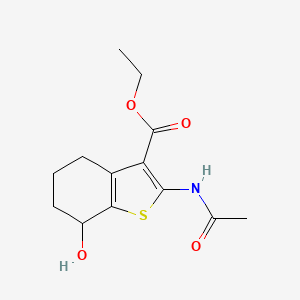
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2603453.png)